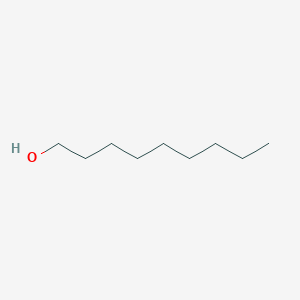













|
REACTION_CXSMILES
|
[C:1]1([O:7]C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CS(O)(=O)=O.C(O[CH2:17][CH2:18][CH2:19]C)=O.C=CCCCCCC.C(O)#CCCCCC(C)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH2:1]([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:17][CH2:18][CH3:19] |f:5.6.7|
|


|
Name
|
mixture
|
|
Quantity
|
1.07 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
1.2-bis(9-phosphabicyclononyl)ethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
0.45 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
7.91 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
156 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCCC
|
|
Name
|
isononynol
|
|
Quantity
|
83 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#CCCCCC(C)C)O
|
|
Name
|
|
|
Quantity
|
0.76 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
4.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The autoclave was flushed with an equimolar mixture of carbon monoxide and hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
The autoclave was then sealed
|
|
Type
|
TEMPERATURE
|
|
Details
|
subsequently the reaction mixture was cooled to room temperature
|


Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCC)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 163 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |













|
REACTION_CXSMILES
|
[C:1]1([O:7]C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CS(O)(=O)=O.C(O[CH2:17][CH2:18][CH2:19]C)=O.C=CCCCCCC.C(O)#CCCCCC(C)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH2:1]([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:17][CH2:18][CH3:19] |f:5.6.7|
|


|
Name
|
mixture
|
|
Quantity
|
1.07 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
1.2-bis(9-phosphabicyclononyl)ethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
0.45 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
7.91 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
156 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCCC
|
|
Name
|
isononynol
|
|
Quantity
|
83 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#CCCCCC(C)C)O
|
|
Name
|
|
|
Quantity
|
0.76 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
4.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The autoclave was flushed with an equimolar mixture of carbon monoxide and hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
The autoclave was then sealed
|
|
Type
|
TEMPERATURE
|
|
Details
|
subsequently the reaction mixture was cooled to room temperature
|


Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCC)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 163 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |